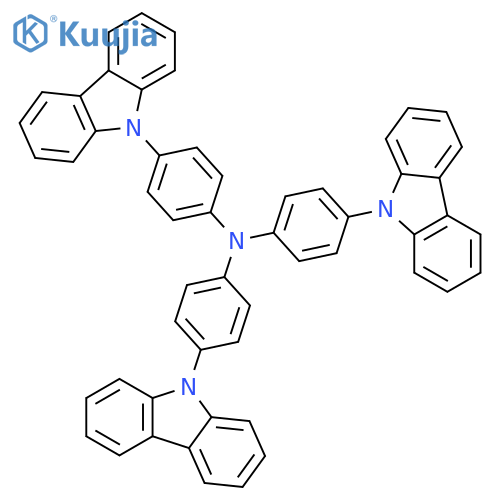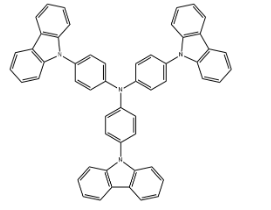Cas no 139092-78-7 (4,4',4''-Tris(carbazol-9-yl)-triphenylamine)

139092-78-7 structure
商品名:4,4',4''-Tris(carbazol-9-yl)-triphenylamine
CAS番号:139092-78-7
MF:C54H36N4
メガワット:740.890452384949
MDL:MFCD03093250
CID:64575
4,4',4''-Tris(carbazol-9-yl)-triphenylamine 化学的及び物理的性質
名前と識別子
-
- Tris(4-(9H-carbazol-9-yl)phenyl)amine
- 4,4',4''-Tri-9-carbazolyltriphenylamine (purified by sublimation)
- 4,4',4''-Tri-9-carbazolyltriphenylamine
- Tris(4-carbazoyl-9-ylphenyl)amine
- 4,4',4''-Tris(carbazol-9-yl)-triphenylamine
- 4,4',4'-TRIS(CARBAZOL-9-YL)-TRIPHENYLAMINE
- 4,4',4''-Tris(N-carbazolyl)triphenylamine
- TCATA
- 4,4,4-Tri-9-Carbazolyltriphenylamine
- 4,4’,4’’-tris(carbazol-9-yl)-triphenylamine
- 4-carbazol-9-yl-N,N-bis(4-carbazol-9-ylphenyl)aniline
- TCTA
- Tris(4-carbazol-9-ylphenyl)amine
- TCTA (purified by sublimation)
- Tris(4-carbazol-9-ylphenyl)amine (purified by sublimation)
- 4,4',4"-Tris(carbazol-9-yl)triphenylamine
- 4,4',4''-Tricarbazolyltriphenylamine
- 4,4',4''-Tris(carbazol-9-yl)triphenylamine
- Tris[4-(carbazol-9-yl)phenyl]amine
- 4,4',4''-tris(carbaz
- Jsp002338
- C54H36N4
- VZ34045
- Tris(4-carbaz
- 4,4',4''-T
-
- MDL: MFCD03093250
- インチ: 1S/C54H36N4/c1-7-19-49-43(13-1)44-14-2-8-20-50(44)56(49)40-31-25-37(26-32-40)55(38-27-33-41(34-28-38)57-51-21-9-3-15-45(51)46-16-4-10-22-52(46)57)39-29-35-42(36-30-39)58-53-23-11-5-17-47(53)48-18-6-12-24-54(48)58/h1-36H
- InChIKey: AWXGSYPUMWKTBR-UHFFFAOYSA-N
- ほほえんだ: N1(C2C([H])=C([H])C(=C([H])C=2[H])N(C2C([H])=C([H])C(=C([H])C=2[H])N2C3=C([H])C([H])=C([H])C([H])=C3C3=C([H])C([H])=C([H])C([H])=C23)C2C([H])=C([H])C(=C([H])C=2[H])N2C3=C([H])C([H])=C([H])C([H])=C3C3=C([H])C([H])=C([H])C([H])=C23)C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 740.29400
- どういたいしつりょう: 740.294
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 58
- 回転可能化学結合数: 6
- 複雑さ: 1130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 14.4
- トポロジー分子極性表面積: 18
じっけんとくせい
- 密度みつど: 1.234
- ゆうかいてん: 266°C(lit.)
- 屈折率: 1.718
- PSA: 18.03000
- LogP: 14.44770
- 最大波長(λmax): 326(CH2Cl2)(lit.)
4,4',4''-Tris(carbazol-9-yl)-triphenylamine セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37
-
危険物標識:

- セキュリティ用語:S26-36/37
- リスク用語:R36/37/38
4,4',4''-Tris(carbazol-9-yl)-triphenylamine 税関データ
- 税関コード:29339900
4,4',4''-Tris(carbazol-9-yl)-triphenylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1020896-100mg |
Tris(4-(9H-carbazol-9-yl)phenyl)amine |
139092-78-7 | 98% | 100mg |
¥52.00 | 2023-11-21 | |
| eNovation Chemicals LLC | D530611-1g |
Tris(4-(9H-carbazol-9-yl)phenyl)amine |
139092-78-7 | 97% | 1g |
$140 | 2024-05-23 | |
| BAI LING WEI Technology Co., Ltd. | 537710-5G |
4,4',4''-Tris(carbazol-9-yl)triphenylamine, 98% |
139092-78-7 | 98% | 5G |
¥ 2356 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49400-5g |
Tris(4-(9H-carbazol-9-yl)phenyl)amine |
139092-78-7 | 98% | 5g |
¥2288.0 | 2023-09-06 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2274-1G |
4,4',4''-Tri-9-carbazolyltriphenylamine (purified by sublimation) |
139092-78-7 | >99.0%(HPLC)(N) | 1g |
¥690.00 | 2024-04-17 | |
| TRC | T887878-100mg |
4,4',4''-Tris(carbazol-9-yl)-triphenylamine |
139092-78-7 | 100mg |
$ 80.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49400-1g |
Tris(4-(9H-carbazol-9-yl)phenyl)amine |
139092-78-7 | 98% | 1g |
¥578.0 | 2023-09-06 | |
| Chemenu | CM338666-5g |
Tris(4-(9H-carbazol-9-yl)phenyl)amine |
139092-78-7 | 98% | 5g |
$*** | 2023-03-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1503855-1g |
Tris(4-(9H-carbazol-9-yl)phenyl)amine(purified by sublimation) |
139092-78-7 | 99% | 1g |
¥441.00 | 2023-11-21 | |
| eNovation Chemicals LLC | D951878-5g |
Benzenamine, 4-(9H-carbazol-9-yl)-N,N-bis[4-(9H-carbazol-9-yl)phenyl]- |
139092-78-7 | 98.0% | 5g |
$165 | 2024-06-08 |
4,4',4''-Tris(carbazol-9-yl)-triphenylamine サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:139092-78-7)4,4',4''-Tris(carbazol-9-yl)-triphenylamine
注文番号:sfd5777
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:34
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:139092-78-7)4,4',4''-Tris(carbazol-9-yl)-triphenylamine
注文番号:A847608
在庫ステータス:in Stock
はかる:25g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:15
価格 ($):553.0
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:139092-78-7)4,4',4''-Tris(carbazol-9-yl)-triphenylamine
注文番号:1637808
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
4,4',4''-Tris(carbazol-9-yl)-triphenylamine 関連文献
-
Atanu Jana,Vijaya Gopalan Sree,Qiankai Ba,Seong Chan Cho,Sang Uck Lee,Sangeun Cho,Yongcheol Jo,Abhishek Meena,Hyungsang Kim,Hyunsik Im J. Mater. Chem. C 2021 9 11314
-
Jing Chen,Xi Zhao,Xiantong Tang,Yaru Ning,Fengjiao Wu,Xiaoli Chen,Hongqiang Zhu,Zuhong Xiong Mater. Horiz. 2021 8 2785
-
Yanqiu Lu,Wei Liu,Kaiyu Wang,Sui Zhang J. Mater. Chem. A 2022 10 20101
-
A. Lennart Schleper,Sabina Hillebrandt,Christoph Bannwarth,Andreas Mischok,Seonil Kwon,Florian Buchner,Francisco Tenopala-Carmona,R. Jürgen Behm,Felix D. Goll,Philipp J. Welscher,Michael Usselmann,Ulrich Ziener,Malte C. Gather,Alexander J. C. Kuehne J. Mater. Chem. C 2022 10 7699
-
Mile Gao,Van T. N. Mai,Junhyuk Jang,Chandana Sampath Kumara Ranasinghe,Ronan Chu,Paul L. Burn,Ian R. Gentle,Almantas Pivrikas,Paul E. Shaw J. Mater. Chem. C 2021 9 16033
139092-78-7 (4,4',4''-Tris(carbazol-9-yl)-triphenylamine) 関連製品
- 858641-06-2(Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
(CAS:139092-78-7)TCATA

清らかである:99%
はかる:kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:139092-78-7)4,4,4-三(咔唑-9-基)三苯胺

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ









